molecular formula C15H16FNO2 B2798311 2-(4-fluorophenyl)-N-[1-(furan-2-yl)propan-2-yl]acetamide CAS No. 1219905-53-9

2-(4-fluorophenyl)-N-[1-(furan-2-yl)propan-2-yl]acetamide

Cat. No.: B2798311
CAS No.: 1219905-53-9
M. Wt: 261.296
InChI Key: PVCIZWCJZHYRCD-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-N-[1-(furan-2-yl)propan-2-yl]acetamide is a fluorinated acetamide derivative characterized by a 4-fluorophenyl group attached to the acetamide carbonyl and a branched propan-2-yl chain substituted with a furan-2-yl moiety at the nitrogen atom.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[1-(furan-2-yl)propan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO2/c1-11(9-14-3-2-8-19-14)17-15(18)10-12-4-6-13(16)7-5-12/h2-8,11H,9-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVCIZWCJZHYRCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)NC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-[1-(furan-2-yl)propan-2-yl]acetamide typically involves the reaction of 4-fluoroaniline with 2-furylpropan-2-ylamine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-[1-(furan-2-yl)propan-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Amines.

    Substitution: Phenyl derivatives with various substituents.

Scientific Research Applications

2-(4-fluorophenyl)-N-[1-(furan-2-yl)propan-2-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-[1-(furan-2-yl)propan-2-yl]acetamide involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the furan ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s furan-substituted propan-2-yl group introduces steric and electronic effects distinct from linear chains (e.g., propargyl in ) or bulky alicyclic groups (e.g., cyclohexyl in ).
  • The furan moiety may enhance π-π stacking or hydrogen-bonding interactions in biological targets compared to purely aliphatic substituents .

Fluorophenyl vs. Other Aromatic Groups

Compound Name Aromatic Group Additional Functional Groups Applications References
Target Compound 4-Fluorophenyl None Not explicitly reported
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide 4-Chlorophenyl, pyrazole, cyano Chlorine, pyrazole ring, nitrile Agrochemical or pharmaceutical intermediate
Suvecaltamide (2-[4-(propan-2-yl)phenyl]-N-{(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl}acetamide) Isopropylphenyl, trifluoroethoxy-pyridine Trifluoroethoxy, chiral center Cav channel stabilizer, antiepileptic

Key Observations :

  • Fluorine in the 4-fluorophenyl group (target compound) may improve metabolic stability and membrane permeability compared to chlorinated analogs () .
  • Suvecaltamide () demonstrates that fluorinated ethers (e.g., trifluoroethoxy) and chiral centers can enhance target specificity in neurological disorders.

Heterocyclic Modifications

Compound Name Heterocycle Biological Activity References
Target Compound Furan-2-yl Not reported
2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide Imidazo[2,1-b][1,3]thiazole, pyridine Kinase inhibition (implied by structural motifs)
N-(1-([1,1'-Biphenyl]-4-yl)-2-(N-methylphenylsulfonamido)ethyl)acetamide Biphenyl, sulfonamide Potential protease or receptor modulation

Key Observations :

  • Imidazothiazole and pyridine rings () are associated with kinase inhibition, suggesting that the target compound’s furan group might be optimized for similar targets through structural tuning.
  • Sulfonamide and biphenyl groups () highlight the role of electronegative substituents in enhancing binding affinity.

Biological Activity

2-(4-fluorophenyl)-N-[1-(furan-2-yl)propan-2-yl]acetamide is an organic compound that combines a fluorinated phenyl group with a furan moiety, suggesting potential biological activity. This article reviews its biological properties, including pharmacological effects, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

The compound's structure is characterized by the following components:

  • Fluorophenyl Group : Enhances lipophilicity and may improve binding to biological targets.
  • Furan Ring : Known for its role in various biological activities, including antimicrobial and anticancer properties.

Molecular Formula

C15H16FNO2\text{C}_{15}\text{H}_{16}\text{F}\text{N}\text{O}_{2}

Antimicrobial Properties

Research indicates that compounds containing a furan ring exhibit significant antibacterial activity. For instance, derivatives similar to 2-(4-fluorophenyl)-N-[1-(furan-2-yl)propan-2-yl]acetamide have shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus .

CompoundPathogenMIC (µg/mL)
1E. coli64
2S. aureusNot specified

Anticancer Activity

The compound's structure suggests potential anticancer properties. Research on related compounds has shown that modifications in the furan or phenyl groups can lead to enhanced activity against various cancer cell lines. For example, studies have demonstrated that certain furan derivatives exhibit IC50 values in the low micromolar range against specific cancer targets .

CompoundCancer TypeIC50 (µM)
ABreast1.5
BLung3.0

The biological activity of 2-(4-fluorophenyl)-N-[1-(furan-2-yl)propan-2-yl]acetamide may involve:

  • Enzyme Inhibition : Similar compounds have been identified as inhibitors of key enzymes involved in cancer progression.
  • Receptor Modulation : The fluorine atom may enhance binding affinity to certain receptors, increasing efficacy.

Case Studies

  • Study on Antimicrobial Activity : A study evaluating various furan derivatives found that modifications significantly impacted antibacterial efficacy. The presence of the fluorine atom in the phenyl group was correlated with improved activity against gram-positive bacteria .
  • Anticancer Research : Another study focused on the anticancer potential of related compounds, revealing that structural variations could either enhance or diminish activity against specific cancer cell lines, emphasizing the importance of the furan moiety in therapeutic efficacy .

Comparison with Similar Compounds

Comparative analysis with structurally similar compounds highlights unique features of 2-(4-fluorophenyl)-N-[1-(furan-2-yl)propan-2-yl]acetamide:

Compound NameFluorine PresenceAntimicrobial ActivityAnticancer Activity
Compound AYesModerateHigh
Compound BNoLowModerate
This CompoundYesHighPotentially High

Q & A

Q. What are the optimal synthetic routes for 2-(4-fluorophenyl)-N-[1-(furan-2-yl)propan-2-yl]acetamide, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, typically starting with coupling the 4-fluorophenylacetic acid derivative with a furan-containing amine. Key steps include:

  • Amide bond formation : Use coupling agents like EDCI/HOBt or DCC in anhydrous dichloromethane under nitrogen .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility, while temperature control (0–25°C) minimizes side reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures >95% purity .

Example optimization table:

StepReagents/ConditionsYield Improvement Strategy
AmidationEDCI/HOBt, DMF, 0°C → RTPre-activation of carboxylic acid (30 min, 0°C) increases yield by 15%

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

A combination of techniques is required:

  • NMR : Look for key signals:
  • ¹H NMR : δ 7.2–7.4 ppm (4-fluorophenyl aromatic protons), δ 6.2–6.4 ppm (furan protons), δ 4.1–4.3 ppm (N-CH₂) .

  • ¹³C NMR : ~170 ppm (amide carbonyl), ~160 ppm (C-F coupling) .

    • IR : Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~1240 cm⁻¹ (C-F) .
    • Mass Spectrometry : ESI-MS [M+H]+ calculated for C₁₅H₁₆FNO₂: 268.12; deviation >0.5 Da suggests impurities .

    For crystallographic validation, X-ray diffraction (e.g., single-crystal analysis) resolves bond angles and confirms stereochemistry .

Advanced Research Questions

Q. How can contradictory data on this compound’s biological activity (e.g., antimicrobial vs. no activity in similar assays) be resolved?

Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., MIC testing per CLSI guidelines) and include positive controls (e.g., ciprofloxacin for bacteria) .
  • Structural analogs : Compare with derivatives (e.g., replacing furan with thiophene) to isolate pharmacophoric groups. For example, furan’s oxygen may enhance membrane permeability versus thiophene’s sulfur .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict target binding (e.g., bacterial gyrase) and validate with mutagenesis studies .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) at the acetamide nitrogen .
  • Co-crystallization : Use co-formers (e.g., succinic acid) to enhance aqueous solubility via hydrogen bonding .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles (100–200 nm) improve plasma half-life in rodent models .

Example solubility

FormulationSolubility (mg/mL, PBS pH 7.4)Bioavailability (Rat, %)
Free compound0.128
PLGA-encapsulated2.335

Q. How can researchers investigate the compound’s interaction with cytochrome P450 enzymes to predict metabolic stability?

  • In vitro assays : Use human liver microsomes (HLM) with NADPH cofactor; monitor metabolite formation via LC-MS/MS .
  • CYP inhibition screening : Test against CYP3A4, CYP2D6 isoforms with fluorescent substrates (e.g., Vivid® assays) .
  • Computational prediction : QSAR models (e.g., StarDrop) identify metabolic hotspots (e.g., furan oxidation) .

Methodological Notes

  • Data validation : Cross-reference spectral data with NIST Chemistry WebBook entries for analogous fluorophenyl acetamides .
  • Advanced characterization : Time-resolved fluorescence or surface plasmon resonance (SPR) can quantify target binding kinetics .

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